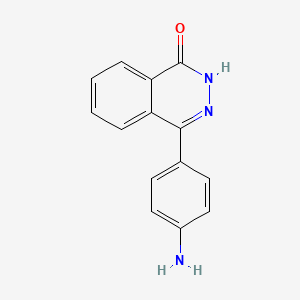

4-(4-Aminophenyl)phthalazin-1(2H)-one

Description

Historical Context and Evolution of Phthalazinone Chemistry

The exploration of phthalazinone chemistry dates back to early synthetic methodologies involving the cyclocondensation of hydrazine (B178648) derivatives with phthalic acid precursors. nih.gov One of the classical and most common methods for the synthesis of phthalazinones involves the reaction of hydrazine hydrate (B1144303) with phthalic anhydrides or 2-aroylbenzoic acids. fayoum.edu.eg Over the years, synthetic strategies have evolved, leading to more efficient and diverse methods for preparing functionalized phthalazinone derivatives. nih.gov These advancements have enabled chemists to introduce a wide variety of substituents onto the phthalazinone core, thereby modulating its physicochemical properties and biological activities.

Initially, research on phthalazinones was primarily focused on their synthesis and basic chemical characterization. However, the discovery of their potent and diverse pharmacological activities led to a surge in research aimed at exploring their therapeutic potential. This shift in focus has established the phthalazinone nucleus as a versatile and valuable pharmacophore in medicinal chemistry. nih.gov

Table 1: Key Milestones in the Evolution of Phthalazinone Chemistry

| Era | Key Developments | Significance |

|---|---|---|

| Early 20th Century | Initial synthesis of the phthalazinone core. | Foundation of phthalazinone chemistry. |

| Mid-20th Century | Exploration of various synthetic routes. | Expansion of the chemical space of phthalazinone derivatives. |

| Late 20th Century | Discovery of diverse pharmacological activities. | Shift in research focus towards medicinal applications. |

| 21st Century | Development of targeted therapies (e.g., PARP inhibitors). | Establishment of phthalazinones as a key scaffold in modern drug discovery. |

Significance of the 4-(4-Aminophenyl)phthalazin-1(2H)-one Scaffold in Contemporary Chemical Research

The this compound scaffold is of considerable significance in modern chemical research, primarily due to the strategic placement of the aminophenyl group at the 4-position of the phthalazinone core. This substitution is not arbitrary; the 4-position is a critical site for modification to influence the biological activity of the molecule. researchgate.net

The aminophenyl moiety introduces several key features:

A Site for Further Functionalization: The primary amino group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. It can be readily acylated, alkylated, or used in coupling reactions to introduce new functionalities, allowing for the fine-tuning of the compound's properties. beilstein-journals.orgnih.gov

Hydrogen Bonding Capabilities: The amino group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

Modulation of Electronic Properties: The presence of the aminophenyl group influences the electronic distribution within the entire molecule, which can impact its reactivity and interaction with biological macromolecules.

The structural similarity of 4-substituted phthalazinones to potent enzyme inhibitors has further elevated the importance of this scaffold. researchgate.net For instance, the blockbuster anticancer drug Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, features a 4-substituted phthalazinone core, highlighting the therapeutic potential of this chemical class. newdrugapprovals.orgacs.org

Scope and Research Focus on this compound

The research focus on this compound and its derivatives is multifaceted, with a strong emphasis on medicinal chemistry and drug discovery.

Anticancer Research: A primary area of investigation is the development of novel anticancer agents, particularly PARP inhibitors. researchgate.net PARP inhibitors are a class of targeted therapy effective against cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations. clevelandclinic.org The this compound scaffold serves as a foundational structure for the design of new PARP inhibitors with potentially improved efficacy and selectivity. nih.govprolynxinc.com Research in this area involves the synthesis of derivatives and their evaluation for cytotoxic activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory Agents: Phthalazinone derivatives have been reported to possess anti-inflammatory properties. osf.io Consequently, another research avenue for the this compound scaffold is the development of new anti-inflammatory drugs.

Synthesis of Novel Heterocyclic Systems: The reactivity of the amino group is exploited to construct more complex heterocyclic systems. fayoum.edu.eg These novel structures can then be screened for a wide range of biological activities.

Coordination Chemistry: The ability of aminophthalazinones to act as ligands for metal ions opens up possibilities in the field of bioinorganic chemistry. beilstein-journals.org The resulting metal complexes can be studied for their unique chemical properties and potential applications.

Table 2: Investigated Biological Activities of Phthalazinone Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| PARP Inhibition | Oncology | researchgate.netacs.org |

| Anti-inflammatory | Inflammation | osf.ionih.gov |

| Antimicrobial | Infectious Diseases | osf.io |

| Antihistaminic | Allergy | osf.io |

| Cholinesterase Inhibition | Neurodegenerative Diseases | rsc.org |

| Antitumor | Oncology | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVBXYYRRHGGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Aminophenyl Phthalazin 1 2h One and Its Derivatives

Classical Synthetic Approaches to Phthalazinone Cores

Traditional methods for constructing the phthalazinone ring system have been foundational, primarily relying on cyclocondensation and, more recently, multicomponent reactions.

The most common and classical approach to synthesizing the phthalazinone core involves the cyclocondensation reaction between a suitable phthalic acid derivative and a hydrazine (B178648) derivative. longdom.org These two-component [4+2] cyclocondensations are a reliable method for forming the heterocyclic ring. nih.govstmarys-ca.edu

Key precursor combinations include:

o-Phthalic Anhydrides with Hydrazines: The reaction of phthalic anhydrides with hydrazine hydrate (B1144303), often in the presence of a solvent like acetic acid, is a widely used method. longdom.org

Phthalaldehydic Acid with Hydrazines: A straightforward, one-pot synthesis involves the reaction of 2-carboxybenzaldehyde (B143210) (phthalaldehydic acid) with various substituted hydrazines to yield the corresponding phthalazin-1(2H)-ones. researchgate.netresearchgate.net

Phthalides or Phthalimides with Hydrazines: These precursors also react with hydrazine derivatives to form the phthalazinone ring system. longdom.org

For instance, the reaction of phenyl hydrazine with phthalic anhydride (B1165640) can selectively yield the six-membered phthalazinone product under specific conditions, demonstrating the utility of this approach. stanford.edu The reaction between phthalic anhydride and hydrazine hydrate can lead to the formation of N-aminophthalimides or phthalazine-1,4-diones depending on the reaction conditions, highlighting the importance of controlling the reaction pathway. mdpi.com

Table 1: Examples of Classical Cyclocondensation Reactions for Phthalazinone Synthesis

| Phthalic Precursor | Hydrazine Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | longdom.org |

| 2-Carboxybenzaldehyde | Substituted Hydrazines | Water, Oxalic Acid (catalyst) | researchgate.net |

| Phthalic Acid Monochloride Ester | Hydrazine Hydrate | Cyclization | sciforum.net |

| Phthalic Anhydride | Phenyl Hydrazine | Microdroplets, Room Temp. | stanford.edu |

Multicomponent reactions (MCRs) have gained prominence as they offer significant advantages, including operational simplicity, reduced synthesis time, and the ability to generate molecular diversity in a single step. For phthalazinone synthesis, MCRs often follow a [3+2+1] three-component strategy. nih.govstmarys-ca.edu

A notable example is the ultrasound-promoted, one-pot synthesis of phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst. researchgate.net Another efficient MCR involves the four-component condensation of phthalimide, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326). This strategy has been successfully employed to create complex derivatives like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. longdom.org These reactions highlight the efficiency of MCRs in building complex heterocyclic systems from simple, readily available starting materials.

Advanced Catalytic Syntheses of 4-(4-Aminophenyl)phthalazin-1(2H)-one and Analogues

To overcome the limitations of classical methods, particularly regarding regioselectivity and substrate scope, advanced catalytic strategies have been developed.

A powerful and modern approach for the synthesis of 4-aminophthalazin-1(2H)-ones involves a palladium-catalyzed multicomponent reaction. nih.gov This method utilizes a cross-coupling of o-(pseudo)halobenzoates and hydrazines, combined with an isocyanide insertion, followed by an intramolecular cyclization (lactamization). nih.govstmarys-ca.edu

This strategy is particularly valuable because it allows for the regioselective introduction of substituents, a task that is often challenging with classical synthetic routes. nih.govnih.gov The process enables the creation of a diverse library of 4-aminophthalazin-1(2H)-ones (APOs) and provides a direct route to the specific this compound scaffold. nih.gov The versatility of this method allows for the use of a wide range of substituted starting materials, making it a key tool for accessing diversely functionalized phthalazinones. nih.govstmarys-ca.edu

Organocatalysis, using small organic molecules as catalysts, has emerged as a green and efficient alternative to metal-based catalysis. L-proline, a naturally occurring amino acid, is a prominent organocatalyst used in various asymmetric reactions. wikipedia.orgnii.ac.jpnih.gov

While direct L-proline catalysis for the synthesis of this compound is not extensively documented, its application in synthesizing related heterocyclic cores demonstrates its potential. For example, L-proline has been successfully used as a catalyst in the one-pot, four-component reaction of phthalimide, hydrazine hydrate, aldehydes, and malononitrile to produce pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. The mechanism of proline catalysis typically involves the formation of a nucleophilic enamine intermediate from one of the carbonyl substrates, which then reacts with an electrophile. wikipedia.orgnii.ac.jp This approach offers mild reaction conditions, excellent functional group tolerance, and high yields, making it an attractive strategy for heterocyclic synthesis.

Derivatization and Functionalization Strategies of the Aminophenylphthalazinone Scaffold

Once the core this compound structure is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur at several positions on the scaffold.

N-2 Position of the Phthalazinone Ring: The nitrogen at the 2-position is a common site for derivatization. N-alkylation can be achieved through reactions with alkyl halides, such as ethyl chloroacetate (B1199739), in the presence of a base. nih.gov The resulting ester can be converted into a hydrazide by reacting with hydrazine hydrate, providing a versatile intermediate for further coupling reactions, such as the formation of amides, dipeptides, or hydrazones. nih.govnih.gov

C-1 Carbonyl Group: The carbonyl group can be converted into a reactive leaving group. For example, treatment of the phthalazinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can yield a 1-chlorophthalazine (B19308) derivative. researchcommons.org This chloro-substituted intermediate is highly susceptible to nucleophilic substitution, allowing for the introduction of various amino, alkoxy, or other functional groups by reacting it with nucleophiles like amines, amino acids, or hydrazides. sciforum.netresearchcommons.org

Amino Group on the Phenyl Ring: The primary amino group on the 4-phenyl substituent is another key site for functionalization. Standard aniline (B41778) chemistry can be applied here, including acylation, alkylation, diazotization followed by substitution, or formation of sulfonamides, to introduce a wide array of functional moieties.

Table 2: Overview of Derivatization Strategies for the Phthalazinone Scaffold

| Reaction Site | Reagents/Method | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|

| N-2 Position | Ethyl chloroacetate / K₂CO₃, then Hydrazine Hydrate | Acetic acid hydrazide side chain | nih.gov |

| N-2 Position | Ethyl acrylate (B77674) / K₂CO₃ | N-propanoate ester | nih.gov |

| C-1 Carbonyl | POCl₃ / PCl₅ | 1-Chlorophthalazine | researchcommons.org |

| C-1 Chloro | Amines / Piperidine | 1-Aminophthalazine derivatives | sciforum.net |

| C-1 Chloro | Glycine (B1666218) or Anthranilic Acid | Fused imidazoline (B1206853) or quinazolinone rings | researchcommons.org |

Electrophilic and Nucleophilic Substitutions on the Phthalazinone Ring System

The phthalazinone core is a bicyclic aromatic system, and its reactivity towards substitution reactions is complex, influenced by the interplay of the fused benzene (B151609) ring and the pyridazinone ring.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The rate and position of the attack are governed by the existing substituents on the ring. masterorganicchemistry.com For the phthalazinone system, the benzene ring portion can undergo electrophilic substitution. The carbonyl group within the pyridazinone ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the ring fusion. quora.com Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a key strategy for functionalizing the phthalazinone ring, particularly at the 4-position, which is part of the electron-deficient pyridazinone ring. nih.govmasterorganicchemistry.com This reaction typically requires a good leaving group, such as a halogen, on the aromatic ring and is facilitated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

A prevalent method involves the initial halogenation of the phthalazinone precursor. For instance, phthalazin-1(2H)-one can be directly brominated at the 4-position using potassium tribromide. nih.gov Similarly, chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). nih.gov

Once the 4-halo-phthalazinone intermediate is formed, the halogen acts as a leaving group that can be displaced by various nucleophiles. sciforum.net Palladium-catalyzed amination reactions (Buchwald-Hartwig coupling) are particularly efficient for introducing amino groups. nih.govresearchgate.net This approach allows for the coupling of 4-bromophthalazinones with a wide range of primary and secondary amines, including aliphatic, aromatic, and cyclic amines, to produce diverse 4-aminophthalazinone derivatives. nih.gov The reaction of 1-chloro-4-(2´-thienyl)-phthalazine with various amines in refluxing acetone (B3395972) is another example of nucleophilic displacement to yield aminophthalazine derivatives. sciforum.net

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Bromination | Potassium tribromide | 4 | 4-Bromophthalazinone | nih.gov |

| Chlorination | POCl₃ / PCl₅ | 4 | 4-Chlorophthalazinone | nih.gov |

| Amination (Buchwald-Hartwig) | Amine, Palladium catalyst | 4 | 4-Aminophthalazinone derivative | nih.govresearchgate.net |

| Amination (Nucleophilic Displacement) | Amine, Acetone (reflux) | 1 (on a pre-substituted ring) | 1-Amino-4-substituted-phthalazine | sciforum.net |

Modifications of the Aminophenyl Moiety

The aminophenyl group of the title compound offers a reactive site for further functionalization. A primary synthetic route to introduce this moiety involves the reduction of a nitro group. The synthesis of 2-methyl-4-(4-aminophenyl)-1-(2H)-phthalazinone, for example, is achieved by the catalytic hydrogenation of 2-methyl-4-(4-nitrophenyl)-1-(2H)-phthalazinone using 10% Palladium on carbon (Pd/C) as a catalyst. prepchem.com This reduction is a crucial step in converting the nitro-precursor to the desired amino-functionalized compound.

Further modifications can be performed on the primary amino group. While specific examples for this compound are not detailed in the provided context, general reactions of aromatic amines can be applied. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This can be used as a protective strategy for the amine during other reactions. youtube.com

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions. libretexts.org

| Modification | Precursor Moiety | Reagents | Resulting Moiety | Reference |

| Reduction | -NO₂ (Nitrophenyl) | H₂, 10% Pd/C | -NH₂ (Aminophenyl) | prepchem.com |

Process Development and Optimization in Aminophenylphthalazinone Synthesis

The transition from laboratory-scale synthesis to large-scale manufacturing requires significant process development and optimization to ensure safety, efficiency, robustness, and cost-effectiveness. researchgate.netresearchgate.net For phthalazinone derivatives, a key focus is developing simple, one-pot procedures that minimize waste and handling of hazardous materials. acs.org

A critical aspect of process development for syntheses involving hydrazine, a common reagent for forming the pyridazinone ring, is the control of its residual levels in the final product. acs.org Hydrazine is a reactive and potentially genotoxic impurity, so its removal is paramount. Process optimization may involve developing controlled crystallization methods that prevent the entrapment of hydrazine within the product's solid matrix. acs.org The goal is to create a robust process that consistently delivers the final isolated solid with low levels of impurities, making it suitable for further processing. acs.org Such development often involves investigating the reaction profile to understand intermediate formation and control reactivity, which is crucial for a successful and safe scale-up. acs.org

Application of Process Analytical Technology (PAT) in Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPP) that affect critical quality attributes (CQA). wikipedia.org The goal of PAT is to enhance process understanding and control, thereby improving product quality and reducing production costs. mt.comresearchgate.net

In the synthesis of 4-substituted phthalazin-1(2H)-ones, PAT has been instrumental in guiding process development. acs.org By using in-situ analytical tools, researchers can monitor reactions in real-time, gaining a deeper understanding of reaction kinetics, pathways, and the influence of various parameters. acs.orgmt.com

Key PAT tools used in this context include:

In-situ Infrared (IR) Spectroscopy: Provides real-time information on the concentration of reactants, intermediates, and products throughout the reaction. acs.org This allows for precise determination of reaction endpoints and can reveal the formation of transient intermediates that are critical to the reaction mechanism.

Power Compensation Calorimetry (PCC): Measures the heat flow of the reaction in real-time. acs.org This data is vital for assessing the reaction's thermal profile, ensuring safety during scale-up, and understanding the energetics of the process.

By leveraging these PAT tools, a comprehensive profile of the reaction can be built. acs.org This data-rich approach allows for the development of a robust and well-understood process before attempting large-scale production, minimizing risks and ensuring consistent product quality. acs.orgwikipedia.org

| PAT Tool | Information Gained | Application in Process Development | Reference |

| In-situ IR Spectroscopy | Real-time concentration of chemical species | Monitoring reaction progress, identifying intermediates, determining endpoints | acs.org |

| Power Compensation Calorimetry (PCC) | Real-time heat flow | Assessing thermal safety, understanding reaction energetics, aiding scale-up | acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 4 Aminophenyl Phthalazin 1 2h One

Ring System Transformations and Rearrangements

The phthalazinone ring is a versatile platform for constructing more complex fused heterocyclic systems. Transformations often begin by activating the C4 position. For instance, the synthesis of various 4-aminophthalazin-1(2H)-one derivatives is commonly achieved through the palladium-catalyzed Buchwald-Hartwig amination. This process involves the reaction of a 4-bromophthalazinone precursor with an appropriate amine. nih.gov While this describes the synthesis of the title compound, the reverse reaction's principles can be applied.

A key transformation involves the conversion of the lactam functionality. Treatment of related 4-arylphthalazinones with phosphorus oxychloride and phosphorus pentachloride converts the phthalazinone into the corresponding 1-chlorophthalazine (B19308) derivative. researchcommons.org This chloro-derivative is a highly reactive intermediate for subsequent nucleophilic substitution reactions, leading to significant ring system transformations. For example, reaction with bifunctional nucleophiles like glycine (B1666218) or anthranilic acid results in fused polycyclic systems, such as phthalazino[1,2-b]imidazoline or phthalazino[1,2-b]quinazolinone structures, respectively. researchcommons.org

Furthermore, derivatization at the N2 position followed by reaction at other sites can lead to novel heterocyclic systems. For example, carbothiohydrazide derivatives of phthalazinones can be used as precursors to synthesize structures bearing 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) rings. fayoum.edu.eg

Table 1: Examples of Ring System Transformations Starting from Phthalazinone Analogues

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-(4-methoxyphenyl)phthalazin-1(2H)-one | 1. POCl₃/PCl₅ 2. Glycine | Phthalazino[1,2-b]imidazoline derivative | researchcommons.org |

| 4-(4-methoxyphenyl)phthalazin-1(2H)-one | 1. POCl₃/PCl₅ 2. Anthranilic acid | Phthalazino[1,2-b]quinazolinone derivative | researchcommons.org |

Reactions Involving the Phthalazinone Carbonyl Group

The carbonyl group in the phthalazinone ring exhibits typical amide reactivity but is also influenced by the adjacent aromatic ring and the lactam-lactim tautomerism. nih.govlongdom.org

One of the fundamental reactions of the carbonyl group is thionation. The treatment of 4-(4-methoxyphenyl)phthalazin-1(2H)-one with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like xylene replaces the carbonyl oxygen with sulfur, yielding the corresponding 4-(4-methoxyphenyl)phthalazin-1(2H)-thione. researchcommons.org This reaction transforms the lactam into a thiolactam, a valuable intermediate for further synthetic modifications.

The carbonyl group also participates in reactions via its enol (or lactim) tautomer. The reaction of 4-arylphthalazinones with halogenating agents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) proceeds through the lactim tautomer. researchcommons.org This reaction does not directly attack the carbonyl carbon but rather converts the hydroxyl group of the lactim form into a chloro group, yielding a 1-chlorophthalazine. This is a crucial reaction that facilitates subsequent nucleophilic substitutions at the C1 position. researchcommons.org

Table 2: Reactions at the Carbonyl Group of Phthalazinone Analogues

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-(4-methoxyphenyl)phthalazin-1(2H)-one | P₄S₁₀ in xylene | 4-(4-methoxyphenyl)phthalazin-1(2H)-thione | Thionation | researchcommons.org |

Reactivity of the Aminophenyl Substituent

The aminophenyl group at the C4 position provides a reactive handle for a variety of functionalizations, primarily through reactions of the primary amino group. This amino group behaves as a typical aromatic amine, capable of acting as a nucleophile.

The synthesis of various N-substituted derivatives can be readily achieved. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. While specific examples for 4-(4-aminophenyl)phthalazin-1(2H)-one are not detailed in the provided search results, the reactivity can be inferred from the reactions of similar amino-substituted heterocyclic systems. For example, the synthesis of phthalazinone-dithiocarbamate hybrids proceeds by reacting aminoalkyl phthalazinones with carbon disulfide, demonstrating the nucleophilicity of the amino group. nih.gov

Furthermore, the amino group on the phenyl ring can be a key component in building larger molecular architectures. Studies on related structures like 4-(4'-aminophenyl)-(2H)-phthalazinone show they are used as precursors for creating new derivatives with potential biological activities, implying the amino group is a primary site for synthetic modification. osf.io

Table 3: Potential Reactions of the Aminophenyl Group

| Reaction Type | Reagent Example | Expected Product Functionality |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff base) |

| Diazotization / Sandmeyer Reaction | NaNO₂/HCl, then CuX | Aryl halide, Aryl cyanide, etc. |

Elucidation of Reaction Mechanisms

The reactivity of phthalazinones is governed by several key mechanistic principles. A central concept is the lactam-lactim tautomerism , where the amide proton can migrate to the carbonyl oxygen, creating the lactim form. nih.govlongdom.org The predominant tautomer depends on the solvent, pH, and substituents. This equilibrium is critical in reactions like the conversion to 1-chlorophthalazines, which proceeds through the lactim tautomer. researchcommons.org

Another important mechanistic consideration is the acidity of the N-H proton in the phthalazinone ring. For reactions like the palladium-catalyzed Buchwald-Hartwig amination to functionalize the C4 position, it is often necessary to protect the N2-position first. nih.gov The presence of the acidic proton can interfere with the catalytic cycle, leading to poor yields. This highlights the importance of protecting group strategies in the synthetic manipulation of these scaffolds. nih.gov

Mechanistic studies on related structures have also provided detailed insights. For example, investigations into the Vilsmeier reaction of phthalazine-1,4-diones (tautomeric pairs of N-aminophthalimides) have explored the competition between different cyclization pathways (5-exo vs. 6-endo). mdpi.com These fundamental studies help in understanding the factors that control regioselectivity and reaction outcomes in the synthesis of complex phthalazine-based systems. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies in Aminophenylphthalazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-(4-aminophenyl)phthalazin-1(2H)-one in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for identifying the types and number of unique protons and carbons. In a typical analysis, the compound is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide (B87167) (DMSO-d₆), which allows for the observation of exchangeable protons like those on the amine (-NH₂) and amide (-NH) groups.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons on both the phthalazinone and aminophenyl rings, as well as distinct singlets for the NH₂ and NH protons. The integration of these signals confirms the number of protons in each environment. The aromatic region typically shows a set of doublets and triplets corresponding to the ortho, meta, and para substituted phenyl rings.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The spectrum shows characteristic peaks for the carbonyl carbon (C=O) of the phthalazinone ring at a downfield chemical shift, in addition to the various sp² hybridized carbons of the aromatic systems.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish direct one-bond correlations between protons and the carbons they are attached to. This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C spectra, confirming the connectivity within the molecule's framework.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.55 | Singlet | 1H, NH (Phthalazinone) |

| 8.28 | Doublet of Doublets | 1H, Aromatic CH |

| 7.75 - 7.90 | Multiplet | 3H, Aromatic CH |

| 7.35 | Doublet | 2H, Aromatic CH |

| 6.65 | Doublet | 2H, Aromatic CH |

| 5.60 | Singlet | 2H, NH₂ |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C=O (Phthalazinone) |

| 150.0 | Aromatic C-NH₂ |

| 145.2 | Aromatic C |

| 133.0 - 120.0 | Multiple Aromatic C |

| 113.5 | Aromatic C |

While solution-state NMR is more common for this compound, solid-state NMR (ssNMR) could offer valuable insights into its polymorphic forms, tautomeric states, and intermolecular interactions in the solid phase. To date, detailed solid-state NMR studies on this compound are not widely reported in the literature, representing a potential area for future research to complement data from X-ray crystallography.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and providing evidence for its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₁₁N₃O), the calculated exact mass is 237.0902. HRMS analysis typically yields a measured mass that is very close to this theoretical value, confirming the compound's identity. For instance, an observed m/z of 238.10 in the [M+H]⁺ mode is commonly reported, which corresponds to the protonated molecule.

Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. The fragmentation pathways can help to confirm the presence of the phthalazinone and aminophenyl moieties within the parent molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Reference |

| ESI+ | 238.0975 | 238.10 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. Prominent bands include the N-H stretching vibrations from both the primary amine (NH₂) and the secondary amide (NH) groups, typically appearing in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch of the phthalazinone ring is observed around 1650-1670 cm⁻¹. Other significant peaks include C=N stretching and aromatic C-H and C=C vibrations.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment of Vibration | Reference |

| 3320, 3215 | N-H stretching (Amine, NH₂) | |

| 3180 | N-H stretching (Amide, NH) | |

| 1655 | C=O stretching (Carbonyl) | |

| 1610 | C=N stretching | |

| 1580 | Aromatic C=C stretching | |

| 1325 | C-N stretching |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of the parent this compound is not extensively documented in all public databases, studies on its derivatives and related compounds are available. For example, the crystal structure of a closely related derivative, 4-(4-aminophenyl)-2-(2-hydroxyethyl)phthalazin-1(2H)-one, has been determined. In this structure, the phthalazinone ring system is nearly planar. The dihedral angle between the phthalazinone and the aminophenyl rings is significant, indicating a twisted conformation. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amine group and the carbonyl oxygen, forming complex three-dimensional networks. Such data provides a model for the likely solid-state conformation and packing of the parent compound.

Table 5: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value/Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intermolecular Interactions | Hydrogen bonding (N-H···O) |

| Molecular Conformation | Twisted (significant dihedral angle between rings) |

| Data derived from a closely related derivative |

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique in the characterization of newly synthesized compounds, including derivatives of aminophenylphthalazinone. This destructive method provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The process involves combusting a small, precise amount of the substance, which converts the elements into simple gaseous compounds like carbon dioxide, water, and nitrogen oxides. nih.gov By measuring the quantities of these combustion products, the elemental composition of the original sample can be accurately determined. nih.gov

The primary purpose of elemental analysis in the context of this compound research is to confirm its empirical formula, C₁₄H₁₁N₃O, and to assess the purity of the synthesized product. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is widely considered a confirmation of the compound's identity and high purity. nih.gov

For this compound, the theoretical elemental composition is calculated from its molecular formula (C₁₄H₁₁N₃O) and the atomic weights of its constituent atoms. The molecular weight of the compound is 237.26 g/mol . The expected percentages are presented in the table below. While specific experimental results for this exact compound are not detailed in the cited literature, the data for numerous related phthalazinone derivatives consistently show experimental values that are in strong agreement with their calculated theoretical compositions, thereby validating their structures.

The table below outlines the theoretical elemental composition for this compound.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 70.87 | Data not available in cited sources |

| Hydrogen | H | 4.67 | Data not available in cited sources |

| Nitrogen | N | 17.71 | Data not available in cited sources |

| Oxygen | O | 6.74 | Data not available in cited sources |

Computational and Theoretical Studies of 4 4 Aminophenyl Phthalazin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phthalazinone derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. These calculations can predict the distribution of electron density, which is crucial for understanding how the molecule will interact with biological targets. For instance, Mulliken population analysis, a method used in conjunction with DFT, can reveal the net atomic charges on each atom, highlighting regions of the molecule that are electron-rich or electron-poor and thus prone to specific types of interactions. mdpi.com

Molecular orbital (MO) theory is extensively used to describe the behavior and reactivity of molecules. mdpi.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. mdpi.com

In studies of related phthalazine (B143731) structures, the HOMO is often located on electron-rich portions of the molecule, such as the imidazoline (B1206853) system or hydrazone motif in certain derivatives. mdpi.com The LUMO is typically found on electron-deficient scaffolds, like a nitrophenyl group. mdpi.com For 4-(4-aminophenyl)phthalazin-1(2H)-one, the aminophenyl group and the phthalazinone nitrogen atoms would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed across the fused aromatic ring system.

| Orbital | Significance | Typical Location in Phthalazine Derivatives |

| HOMO | Electron-donating capacity | Electron-rich moieties (e.g., amino groups, hydrazone motifs) mdpi.com |

| LUMO | Electron-accepting capacity | Electron-deficient aromatic scaffolds mdpi.com |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules or a biological receptor. nih.govresearchgate.net

By simulating the molecule's behavior over a period, researchers can identify stable conformations and understand how different parts of the molecule move relative to each other. The stability of a simulation system can be assessed by monitoring the root-mean-square deviation (RMSD) of atomic positions over time. nih.gov MD simulations are particularly valuable for refining the results of molecular docking, providing a more dynamic picture of how a ligand interacts within a protein's binding site. nih.gov In studies of related phthalazine derivatives targeting VEGFR-2, MD simulations help to confirm the stability of the ligand-protein complex and the persistence of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov The crystal structure of the parent phthalazin-1(2H)-one reveals that intermolecular N—H···O and C—H···O hydrogen bonds are critical for linking molecules in the solid state, interactions that can also be explored in a dynamic context using MD. researchgate.net

In Silico Modeling for Ligand-Target Interactions

In silico modeling encompasses a range of computational techniques used to predict how a ligand, such as this compound, might bind to a specific biological target, typically a protein or enzyme. These methods are central to modern drug discovery. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to place a ligand into the active site of a target receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

For phthalazinone derivatives, molecular docking has been instrumental in rationalizing structure-activity relationships (SAR). nih.govrsc.org For example, docking studies on phthalazine derivatives as VEGFR-2 inhibitors showed that the phthalazine core often forms a crucial hydrogen bond with a cysteine residue (Cys919) in the ATP binding domain. nih.gov The aminophenyl portion of the molecule can occupy hydrophobic grooves, forming additional interactions that contribute to binding affinity. nih.gov Docking simulations of related compounds have helped to identify key interactions that are comparable to those of known, potent drugs. rsc.org

Table: Examples of Molecular Docking Studies on Phthalazinone Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Phthalazin-1(2H)-one Analogues | Cholinesterases (AChE/BuChE) | Recognition of the donepezil (B133215) binding site. | rsc.org |

| 4-(4-Chlorophenyl)phthalazine Derivatives | VEGFR-2 | H-bond with Cys919; occupation of hydrophobic pockets by the chlorophenyl and other moieties. | nih.gov |

Pharmacophore modeling and virtual screening are powerful ligand-based drug design strategies. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov

The process begins by generating a pharmacophore model from a set of known active compounds. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This approach is highly effective for discovering new chemical scaffolds. For instance, a typical pharmacophore model for a kinase inhibitor might include one hydrogen bond acceptor, one hydrogen bond donor, and one or more hydrophobic or aromatic features. nih.gov The quality of a pharmacophore model is validated through statistical methods to ensure its predictive power. nih.gov This integrated pipeline of pharmacophore modeling, virtual screening, and subsequent molecular docking accelerates the identification of promising new lead compounds. researchgate.net

Structure-Property Relationship Modeling at the Molecular Level

Structure-property relationship modeling for this compound involves the use of computational methods to understand how its three-dimensional arrangement and electronic characteristics influence its behavior. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are instrumental in these investigations. Although specific, in-depth QSAR or DFT studies exclusively on this compound are not widely published, the foundational principles of these methods are routinely applied to the broader class of phthalazinone derivatives.

QSAR models establish a mathematical correlation between the chemical structure and a particular property, such as biological activity or a physicochemical characteristic. For a molecule like this compound, descriptors such as lipophilicity (LogP), molecular weight, and electronic parameters derived from its structure would be key inputs for such models. These models are often developed by studying a series of related compounds to predict the properties of new or untested molecules.

Molecular modeling studies on related phthalazinone derivatives have been performed to understand their interactions with biological targets. cu.edu.egrsc.org For instance, research on 4-(4-bromophenyl)phthalazine derivatives has utilized molecular modeling to rationalize their activity as α-adrenoceptor antagonists. nih.gov Similarly, studies on other phthalazin-1(2H)-one derivatives have employed molecular docking to investigate their potential as cholinesterase inhibitors. rsc.org These studies highlight the importance of the phthalazinone scaffold in molecular recognition.

Table 1: Computed Physicochemical Properties of 4-Aminophthalazin-1(2H)-one

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 161.16 g/mol | nih.gov |

| XLogP3-AA | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 161.058911855 Da | nih.gov |

| Topological Polar Surface Area | 67.5 Ų | nih.gov |

| Complexity | 236 | nih.gov |

Data sourced from PubChem for the closely related compound 4-aminophthalazin-1(2H)-one.

The data in Table 1 provides a baseline for understanding the molecular properties of the aminophthalazinone core. The positive XLogP3-AA value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological targets. The topological polar surface area is also a key parameter in predicting cell permeability.

Further dedicated computational studies, including DFT calculations to determine orbital energies, electrostatic potential maps, and detailed QSAR analyses, would be necessary to build a comprehensive structure-property relationship model specifically for this compound.

Molecular and Intermolecular Interactions of Phthalazinone Derivatives in Chemical Biology

Investigations into Ligand-Target Binding Affinities

The study of ligand-target binding affinities reveals how phthalazinone derivatives interact with biological macromolecules at a molecular level. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to their mechanism of action, such as enzyme inhibition or receptor antagonism.

The phthalazinone moiety is a key pharmacophore in the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.netresearchgate.net The approved PARP inhibitor, Olaparib, features a phthalazinone core, which has spurred the design and synthesis of numerous derivatives aimed at this target. nih.gov These inhibitors function by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of the PARP enzyme. sustech.edu

Research has shown that the inhibitory activities of these derivatives are closely related to the types of substituents and the length of the alkyl chains connecting to the aromatic rings. nih.gov Studies have identified novel phthalazinone derivatives with significant PARP-1 inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar and even sub-nanomolar range. dntb.gov.uanih.gov For instance, certain dithiocarbamate-containing phthalazinone derivatives exhibited potent inhibition of the PARP-1 enzyme, with IC₅₀ values below 0.2 nM. nih.gov Molecular docking studies confirm that these compounds fit well into the catalytic pocket of PARP-1, validating their potential as effective anticancer agents. researchgate.netdntb.gov.ua

| Compound Series | Representative Compound | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Quinoxaline Bio-isosteres | Compound 8a | 2.31 | dntb.gov.ua |

| Quinoxaline Bio-isosteres | Compound 5 | 3.05 | dntb.gov.ua |

| AG014699 Derivatives | Compound 7 | 2.4 | researchgate.net |

| AG014699 Derivatives | Compound 6 | 3.5 | researchgate.net |

| Dithiocarbamate Derivatives | DLC-1-6 | <0.2 | nih.gov |

| Dual PARP-1/HDAC-1 Inhibitors | DLC-49 | 0.53 | nih.gov |

Phthalazinone derivatives have been identified as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which is a key mediator of angiogenesis. nih.govnih.gov The development of these inhibitors is a promising strategy in cancer therapy. nih.gov Several novel phthalazine (B143731) derivatives have demonstrated high inhibitory activity against VEGFR-2, with IC₅₀ values in the nanomolar range. nih.govnih.gov

For example, compounds 2g and 4a in one study were found to be the most potent derivatives against VEGFR-2, with IC₅₀ values of 0.148 and 0.196 μM, respectively. nih.gov Molecular modeling studies revealed that the 4-(4-chlorophenyl)phthalazine moiety of these compounds occupies a hydrophobic pocket created by amino acid residues such as Cys919, Phe918, and Leu1035 within the VEGFR-2 active site. nih.gov The central phenyl linker and terminal pyridine (B92270) ring occupy other hydrophobic grooves, contributing to the stable binding and potent inhibition. nih.gov

| Compound | VEGFR-2 IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 2g | 0.148 | nih.gov |

| Compound 4a | 0.196 | nih.gov |

| Compound 5b | 0.331 | nih.gov |

| Compound 3a | 0.375 | nih.gov |

| Compound 5a | 0.548 | nih.gov |

| Compound 3c | 0.892 | nih.gov |

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many human cancers. nih.govnih.gov Phthalazinone-based compounds have been developed as inhibitors of these kinases, particularly Aurora B. nih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates. nih.gov

A study on novel 4-substituted phthalazinones identified a lead compound, 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b), which showed moderate Aurora B inhibitory activity with an IC₅₀ value of 142 nM. nih.gov The mechanism of action involves the inhibition of Aurora B phosphorylation at Thr232. This leads to a cascade of events including the downregulation of CyclinB1 and Cdc2 proteins, causing cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis. nih.gov Docking studies showed that this compound forms key hydrogen bonds with residues Ala173, Glu171, and Glu177 in the Aurora B active site. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Phthalazinone (17b) | Aurora B | 142 | nih.gov |

| SNS-314 | Aurora A/B/C | 9 / 31 / 3 | nih.gov |

| AMG-900 | Aurora A/B/C | 5 / 4 / 1 | nih.gov |

| R763 | Aurora A/B/C | 4 / 4.8 / 6.8 | nih.gov |

| MK-5108 | Aurora A | 0.064 | nih.gov |

Phthalazinone derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes. osf.ionih.gov COX enzymes, particularly the inducible isoform COX-2, are key to the synthesis of prostaglandins, which are inflammatory mediators. nih.govresearchgate.net Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govnih.gov

While direct inhibitory data for 4-(4-aminophenyl)phthalazin-1(2H)-one on COX enzymes is not extensively detailed, the broader class of phthalazinone and related heterocyclic compounds has shown potential. nih.govrsc.org The structure-activity relationship for COX-2 inhibitors often requires specific structural features, such as a sulfonamide or a related polar group, to interact with the distinct active site of COX-2. nih.gov For instance, studies on structurally similar 1,4-benzoxazine derivatives showed that compounds with a biphenyl-like structure could achieve potent COX-2 inhibition with IC₅₀ values in the sub-micromolar range. rsc.org This suggests that with appropriate functionalization, the phthalazinone scaffold could be optimized to act as a selective COX-2 inhibitor. nih.gov

| Compound Series | Representative Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,4-Benzoxazines | 3e | 0.57 | 242.4 | rsc.org |

| 1,4-Benzoxazines | 3f | 0.61 | 226.5 | rsc.org |

| 1,4-Benzoxazines | 3r | 0.68 | 197.3 | rsc.org |

| 1,4-Benzoxazines | 3s | 0.72 | 186.8 | rsc.org |

| Phthalimide Derivatives | 6a | 0.18 | 668 | bohrium.com |

The phthalazinone structure is present in the well-known H1 receptor antagonist, azelastine. nih.govnih.gov This has prompted further exploration of phthalazinone derivatives as potent antagonists of the histamine (B1213489) H1 receptor for the treatment of conditions like allergic rhinitis. nih.govacs.org These antagonists act as inverse agonists, blocking the action of histamine at the H1 receptor, which mediates allergic responses such as vasodilation, itching, and bronchoconstriction. wikipedia.org

The synthesis of various amide-containing phthalazinone derivatives has led to compounds with high affinity for the human H1 receptor, with some analogues being equipotent to azelastine. nih.govacs.org For example, a series of potent phthalazinone-based human H1 and H3 bivalent histamine receptor antagonists were identified, with analogues showing high potency (pA₂ values up to 9.1 and pKi values up to 9.6). nih.gov The introduction of different substituents on the phthalazinone core allows for the fine-tuning of properties such as potency, duration of action, and selectivity. nih.govdrugbank.com

| Compound | Target Receptor | Binding Affinity (pA₂) | Binding Affinity (pKi) | Reference |

|---|---|---|---|---|

| Azelastine | H1 | 9.7 | - | nih.gov |

| Compound 56a | H1 / H3 | 9.1 | 9.6 | nih.gov |

| Compound 56b | H1 / H3 | 8.9 | 9.5 | nih.gov |

| Compound 3e | H1 | Equipotent to Azelastine | - | nih.gov |

| Compound 3g | H1 | Equipotent to Azelastine | - | nih.gov |

The androgen receptor (AR) is a nuclear receptor that is a critical driver in the development and progression of prostate cancer. frontiersin.orgmdpi.com Developing nonsteroidal antagonists for the AR is a key therapeutic strategy. nih.gov The 4-benzyl-1-(2H)-phthalazinone skeleton has been identified as a novel scaffold for AR antagonists. nih.gov These compounds compete with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for the ligand-binding domain of the AR, thereby inhibiting its transcriptional activity. nih.gov

Among a series of synthesized compounds, a derivative with two ortho-substituents on the phenyl group (compound 11c) demonstrated potent inhibition of androgen-dependent cell proliferation with an IC₅₀ of 0.18 μM. nih.gov This compound also showed a high binding affinity for the wild-type AR (IC₅₀: 10.9 μM), which was comparable to the established antiandrogen, hydroxyflutamide. nih.gov Docking studies indicated that the benzyl (B1604629) group is a crucial element for the compound's antagonistic activity, fitting into the ligand-binding domain of the receptor. nih.govdntb.gov.ua

| Compound | Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 11c (4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone) | SC-3 Cell Proliferation Inhibition | 0.18 | nih.gov |

| wt AR-Binding Affinity | 10.9 | nih.gov | |

| Hydroxyflutamide (Reference) | SC-3 Cell Proliferation Inhibition | 0.68 | nih.gov |

| wt AR-Binding Affinity | 2.1 | nih.gov |

Cholinesterase Enzyme Inhibition Studies

Phthalazinone derivatives have emerged as a noteworthy scaffold in the pursuit of novel cholinesterase inhibitors, compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Research into this class of compounds has revealed that structural modifications to the phthalazinone core can significantly influence their inhibitory potency and selectivity.

Studies on various phthalazinone derivatives have demonstrated a range of inhibitory activities. For instance, some analogs show promising inhibition of both AChE and BChE in the micromolar range. nih.gov However, a significant number of these compounds exhibit greater potency against AChE than BChE, with some derivatives achieving IC50 values in the low micromolar or even submicromolar range. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The development of inhibitors with high selectivity for BChE is also an area of considerable interest, as it may help to elucidate the specific physiological roles of this enzyme and offer new therapeutic avenues. nih.gov Kinetic studies have shown that phthalazinone derivatives can act as reversible cholinesterase inhibitors. nih.gov The mode of inhibition can vary, with some compounds demonstrating competitive inhibition, while others show non-competitive or mixed-competitive inhibition. nih.gov Molecular docking studies suggest that the more active compounds bind to the active site of the cholinesterase enzymes, interacting with key amino acid residues. nih.govkcl.ac.uk

Table 1: Cholinesterase Inhibitory Activity of Selected Flavonoid and Xanthone (B1684191) Derivatives This table presents a selection of compounds and their inhibitory activities against AChE and BChE for comparative purposes.

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Quercetin | AChE | - | Competitive |

| BChE | - | Competitive | |

| Macluraxanthone | AChE | 8.47 | Non-competitive |

| BChE | 29.8 | Competitive |

AMPA Receptor Antagonism Studies

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels that are fundamental to the mediation of fast excitatory synaptic transmission in the central nervous system. nih.gov The overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders. Consequently, AMPA receptor antagonists are of significant interest as potential therapeutic agents, particularly as anticonvulsants. drugs.comnih.gov

The phthalazinone structural motif has been explored for its potential to yield AMPA receptor antagonists. Phthalazine derivatives have been reported to act as non-competitive AMPA receptor antagonists. drugs.com This class of antagonists does not compete with the endogenous ligand glutamate (B1630785) for its binding site but instead binds to an allosteric site on the receptor, thereby preventing channel opening or blocking the ion pore.

Research has shown that certain aryl-substituted derivatives with a core structure related to aminophenylphthalazinone exhibit competitive antagonism at AMPA receptors. nih.gov Furthermore, some amidine-containing compounds have been shown to preferentially inhibit calcium-permeable AMPA receptors (CP-AMPARs), acting as channel blockers. frontiersin.org The interest in AMPA receptors as a therapeutic target has grown, especially following the approval of perampanel, a non-competitive AMPA receptor antagonist, for the treatment of epilepsy. nih.govfrontiersin.org This has spurred further investigation into the effects of various compounds on different subtypes of AMPA receptors. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation of Aminophenylphthalazinone Derivatives in Biological Systems

The biological activity of aminophenylphthalazinone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its interaction with biological targets and for guiding the design of more potent and selective compounds. kcl.ac.uk These studies systematically alter the molecular structure and assess the resulting changes in biological activity.

For cholinesterase inhibition, SAR studies have revealed that the nature and position of substituents on the phthalazinone and phenyl rings are critical. nih.gov For instance, the introduction of certain substituents can enhance inhibitory potency against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), or modulate the selectivity between the two enzymes. nih.gov Similarly, for other receptor targets, the specific arrangement of functional groups dictates the binding affinity and functional activity of the compound.

Positional and Substituent Effects on Molecular Interactions

The specific position and chemical nature of substituents on the aminophenylphthalazinone scaffold have a profound impact on molecular interactions with biological targets.

For cholinesterase inhibitors, studies on related heterocyclic compounds have provided valuable insights. For example, in adamantyl-based esters, electron-withdrawing groups like chloro and nitro at position 3 of the phenyl ring led to stronger AChE inhibition compared to their other positional isomers. nih.gov Conversely, for BChE inhibition in amino-7,8-dihydro-4H-chromenone derivatives, substitutions at the R1 and R2 positions were generally favorable, while bulky groups at other positions could decrease potency. nih.gov The length and composition of an alkoxy chain connecting the core to another functional group can also dramatically affect activity and selectivity. nih.gov

In the context of receptor binding, molecular docking studies have helped to visualize these interactions. For instance, docking of flavonoid derivatives into the active sites of AChE and BChE showed that compounds with more extensive hydrogen bonding and hydrophobic interactions exhibited stronger inhibitory activity. nih.gov These computational models, supported by experimental data, are invaluable for rationalizing observed SAR and for predicting the activity of new derivatives.

Table 2: Effect of Substituent Position on AChE Inhibition for Adamantyl-Based Esters This table illustrates the impact of the substituent position on the phenyl ring on the inhibitory activity against AChE.

| Substituent | Position on Phenyl Ring | Relative AChE Inhibition Effect |

|---|---|---|

| Cl | 3 | Stronger inhibition compared to other positional isomers |

| NO₂ | 3 | |

| CH₃ | 3 | Good inhibition, with ascending order of effect: Cl < NO₂ < CH₃ < OCH₃ |

| OCH₃ | 3 |

Target Identification Methodologies for Aminophenylphthalazinone Probes

Identifying the specific molecular targets of a bioactive small molecule like this compound is a critical step in drug discovery and chemical biology. nih.gov This process, known as target identification, helps to elucidate the mechanism of action and potential off-target effects. Chemical probes, which are small molecules designed to interact with specific proteins, are central to this endeavor. nih.gov

Several powerful methodologies can be employed to identify the targets of aminophenylphthalazinone probes. These can be broadly categorized into direct biochemical methods, genetic approaches, and computational inference. nih.govbroadinstitute.org

Direct Biochemical Methods:

Affinity-Based Pull-Downs: This is a widely used technique where the aminophenylphthalazinone probe is chemically modified to include an affinity tag, such as biotin. The tagged probe is incubated with a cell lysate, and any proteins that bind to the probe are "pulled down" or isolated using the affinity tag (e.g., with streptavidin beads). The captured proteins are then identified using techniques like mass spectrometry.

Photoaffinity Labeling (PAL): In this method, the probe is derivatized with a photoactivatable group. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. This stable complex can then be isolated and the target protein identified.

Genetic and Genomic Approaches:

RNA Interference (RNAi) or CRISPR/Cas9 Screening: These genetic techniques can be used to systematically knock down or knock out the expression of individual genes. pharmafeatures.com If the cellular phenotype observed with the aminophenylphthalazinone probe is mimicked by the knockdown or knockout of a specific gene, it provides strong evidence that the protein encoded by that gene is the target. aacrjournals.org

Expression Profiling: Analyzing changes in gene or protein expression in cells treated with the probe can provide clues about the pathways being modulated, which can in turn help to infer the molecular target. pharmafeatures.com

Computational Methods:

In Silico Target Prediction: Computational algorithms can predict potential protein targets based on the chemical structure of the aminophenylphthalazinone probe, comparing it to libraries of known ligands for various proteins.

Connectivity Mapping: This approach compares the gene expression signature induced by the probe with a reference database of signatures from well-characterized compounds, helping to infer the mechanism of action and potential targets. broadinstitute.org

The most robust target identification strategies often integrate multiple approaches to build a strong, evidence-based case for a specific protein target. nih.gov

Applications of 4 4 Aminophenyl Phthalazin 1 2h One in Materials Science and Coordination Chemistry

Utilization as Monomers in Polymer Synthesis

The aromatic amine functionality allows 4-(4-aminophenyl)phthalazin-1(2H)-one to act as a diamine monomer in polycondensation reactions, leading to high-performance polymers. The incorporation of the bulky, heterocyclic phthalazinone group into the polymer backbone is a key strategy for enhancing thermal stability and modifying solubility characteristics.

Poly(phthalazinone-ether-sulfone) (PPES) Synthesis: The synthesis of poly(phthalazinone-ether-sulfone)s is a significant area of materials science, producing high-performance thermoplastics. However, the polymerization mechanism for forming the ether linkages is typically a nucleophilic aromatic substitution (SNAr) reaction. This reaction requires a nucleophilic phenoxide group to attack an activated aromatic dihalide, such as 4,4'-dichlorodiphenyl sulfone. researchgate.net Therefore, the monomer used for this specific synthesis is the hydroxyl-analogue, 4-(4-hydroxyphenyl)phthalazin-1(2H)-one , not the amino-functionalized version. researchgate.netresearchgate.net The phenoxide is generated in situ by reacting the hydroxyl group with a base like potassium carbonate. The amino group of this compound is not sufficiently nucleophilic under these conditions to displace the halide and form a stable ether bond.

Polyamide Synthesis: this compound is well-suited for use as a diamine monomer in the synthesis of aromatic polyamides. In this role, it can be reacted with various aromatic dicarboxylic acids via direct polycondensation to yield high-molecular-weight polymers. cjps.orgcapes.gov.br The resulting polyamides incorporate the rigid phthalazinone structure directly into the polymer backbone, leading to materials with exceptional thermal properties.

Research on analogous unsymmetrical diamines containing the phthalazinone moiety demonstrates that these polyamides exhibit high glass transition temperatures (Tg), excellent thermal stability, and good solubility in polar aprotic solvents. cjps.orgresearchgate.net For instance, a series of new fluorinated polyamides synthesized from a similar fluorinated diamine containing a phthalazinone moiety showed Tg values above 300°C and 5% weight loss temperatures between 437-466°C. cjps.org The polymers were generally amorphous and could be cast into clear, tough, and flexible films from their solvent solutions. researchgate.netresearchgate.net

| Polymer | Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Solubility |

|---|---|---|---|---|---|

| Fluorinated Polyamide 1 | Terephthalic acid | 0.87 | >300 | 466 | Soluble in NMP, DMAc, DMF |

| Fluorinated Polyamide 2 | Isophthalic acid | 0.62 | >300 | 459 | Soluble in NMP, DMAc, DMF |

| Fluorinated Polyamide 3 | 4,4'-Oxydibenzoic acid | 0.47 | >300 | 437 | Soluble in NMP, DMAc, DMF |

The mechanisms for the formation of these polymers are distinct.

Polyamide Synthesis (Polycondensation): The synthesis of polyamides from this compound and dicarboxylic acids typically proceeds via a polycondensation reaction. A common and efficient method is the Yamazaki phosphorylation procedure. researchgate.net This technique uses a phosphorylating agent (e.g., triphenyl phosphite) and a base (e.g., pyridine) to activate the carboxylic acid groups. The activated acid then readily reacts with the amine groups of the diamine monomer to form amide bonds, releasing water as a byproduct. This method allows the polymerization to occur under milder conditions while still producing high-molecular-weight polymers.

Poly(phthalazinone-ether-sulfone) Synthesis (Nucleophilic Aromatic Substitution): The formation of the ether linkages in PPES occurs through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this process, the hydroxyl group of 4-(4-hydroxyphenyl)phthalazin-1-one is deprotonated by a base (like K₂CO₃) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon atom of an activated dihalide (e.g., 4,4'-dichlorodiphenyl sulfone), displacing the halide ion and forming an aryl ether bond. The electron-withdrawing sulfone group is crucial as it stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

Ligand Design in Coordination Chemistry

The this compound molecule possesses multiple potential donor sites—specifically, the nitrogen atoms of the phthalazine (B143731) ring system, the exocyclic amine nitrogen, and the carbonyl oxygen—making it an effective ligand for coordinating with metal ions.

Studies have demonstrated that aminophthalazinone derivatives can act as effective ligands, forming stable coordination compounds with metal ions such as copper(II). beilstein-journals.orgnih.gov The phthalazinone structure contains several structural elements that allow it to act as a polydentate ligand. beilstein-journals.org While some phthalazinone derivatives coordinate through the carbonyl oxygen atom, the introduction of an amino group at the 4-position provides additional nitrogen donor atoms that can participate in complexation. beilstein-journals.orgnih.gov

This allows for the formation of chelate rings, where the ligand binds to the central metal ion at multiple points, resulting in enhanced stability of the complex. Research on related aminophthalazinones has shown that the nitrogen atoms of the heterocyclic ring and the substituent groups are actively involved in coordinating with Cu(II) ions. beilstein-journals.org

The characterization of metal complexes formed with this compound and its derivatives relies on a combination of spectroscopic and structural methods.

Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are used to confirm the formation of the complex and to probe the coordination environment. mdpi.com In IR spectroscopy, a shift in the stretching frequencies of the C=O and N-H bonds upon complexation can provide evidence of the involvement of these groups in binding to the metal ion.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Pyramidal |

| Coordination Number | 5 (CuN₃Cl₂) |

| Five-coordinate geometry index (τ₅) | 0.45 |

Future Research Directions and Challenges in Aminophenylphthalazinone Chemistry

Development of Novel Synthetic Routes

The synthesis of phthalazine (B143731) derivatives has traditionally relied on methods like the condensation of 1,2-diacylbenzenes with hydrazine (B178648). uminho.ptsemanticscholar.org While effective, these classical approaches present opportunities for innovation. The future of synthesizing aminophenylphthalazinone derivatives will likely focus on creating more efficient, sustainable, and diverse chemical pathways.

Key Future Research Areas:

Atom Economy: Future synthetic designs will aim to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This reduces the formation of byproducts and enhances the efficiency of the synthesis.

Catalyst Innovation: While palladium-catalyzed coupling reactions have been used for phthalazine synthesis, there is a need to explore other, more sustainable and cost-effective metal catalysts or even metal-free catalytic systems. uminho.ptsemanticscholar.org

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages over traditional batch processing. This includes improved reaction control, enhanced safety, and the potential for easier scale-up, which is crucial for pharmaceutical production.

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the easy diversification of the aminophenylphthalazinone core is essential. This would enable the rapid creation of libraries of related compounds for screening, accelerating the discovery of molecules with improved properties. nih.gov

A significant challenge in amide chemistry, relevant to the phthalazinone core, is the selective activation of the relatively unreactive amide bond under mild conditions. nih.gov Recent breakthroughs in this area could pave the way for novel functionalization strategies for the phthalazinone ring system, allowing for the introduction of new pharmacophores that were previously inaccessible. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, offering a way to predict molecular properties and interactions, thereby reducing the time and cost associated with laboratory research. For aminophenylphthalazinones, advanced computational methods hold the key to rational drug design.

Future Computational Directions:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel aminophenylphthalazinone derivatives. nih.govnih.gov This can help prioritize which compounds to synthesize and test.